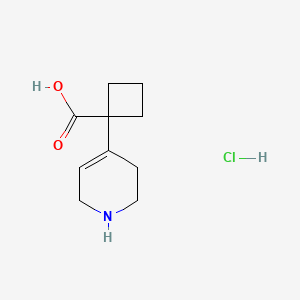
1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1,2,3,6-Tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C10H15NO2.ClH . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H15NO2.ClH/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h2,11H,1,3-7H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound has a molecular weight of 217.7 . It is a powder in its physical form . The compound is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has demonstrated the utility of related heterocyclic compounds in synthesizing complex structures. For instance, 1-aryl-1,4-dihydropyridines have been shown to combine with dimethyl acetylenedicarboxylate, forming intricate heterocyclic compounds with potential applications in materials science and drug development (Acheson et al., 1980). Similarly, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes has been utilized to create a range of heterocyclic derivatives, showcasing the versatility of these reactions in synthesizing pharmacologically relevant molecules (Bacchi et al., 2005).
Organometallic Frameworks and Coordination Polymers
Studies have explored the formation of organometallic frameworks using cyclobutane-based acids, such as cyclobutane-1,2,3,4-tetracarboxylic acid, which interact with metal ions to form novel organometallic crystalline materials. These materials hold promise for applications in catalysis, gas storage, and separation technologies (Braga et al., 1999). The first metal coordination polymer with a three-dimensional framework using cyclobutane-1,2,3,4-tetracarboxylic acid was synthesized, indicating the potential for developing new materials with unique properties (Luo et al., 2004).
Antimicrobial Activities
The synthesis of macrocyclic pentaazapyridine and dipeptide pyridine derivatives from cyclobutane-based precursors has been investigated for antimicrobial applications. These compounds exhibit promising antimicrobial activities, suggesting potential uses in developing new antimicrobial agents (Flefel et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(1,2,3,6-tetrahydropyridin-4-yl)cyclobutane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c12-9(13)10(4-1-5-10)8-2-6-11-7-3-8;/h2,11H,1,3-7H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRVOTLZVBOJHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CCNCC2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2703165.png)

![6-bromo-9H-pyrido[2,3-b]indole](/img/structure/B2703169.png)
amine](/img/structure/B2703170.png)


![4-chloro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2703179.png)
![2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2703180.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2703182.png)
![4-methyl-1-(1-phenylethyl)-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2703183.png)
![2-[3-(2-Chloropyridine-3-amido)phenyl]acetic acid](/img/structure/B2703184.png)


![3-[1-(4-Bromophenoxy)-2-methylpropyl]-4H-1,2,4-oxadiazol-5-one](/img/structure/B2703187.png)
